meso-Tetra(4-n-butylphenyl)Porphine
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Overview
Description
meso-Tetra(4-n-butylphenyl)Porphine: is a synthetic porphyrin compound, known for its unique structural and chemical properties. Porphyrins are a group of organic compounds, essential in various biological systems, such as hemoglobin and chlorophyll. This compound is particularly notable for its applications in scientific research and industry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra(4-n-butylphenyl)Porphine typically involves the condensation of pyrrole with 4-n-butylbenzaldehyde under acidic conditions. The reaction is often carried out in a solvent like dichloromethane, with a catalyst such as trifluoroacetic acid. The product is then purified using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: meso-Tetra(4-n-butylphenyl)Porphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can yield metalloporphyrins when combined with metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Porphyrin dications.
Reduction: Metalloporphyrins.
Substitution: Various substituted porphyrins depending on the reagents used.
Scientific Research Applications
meso-Tetra(4-n-butylphenyl)Porphine has a wide range of applications in scientific research:
Chemistry: Used in studies of photochemical and electrochemical properties.
Biology: Serves as a model compound for studying heme proteins.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and catalysts.
Mechanism of Action
The mechanism by which meso-Tetra(4-n-butylphenyl)Porphine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can participate in various catalytic and redox reactions. The porphyrin ring structure allows for efficient electron transfer, making it a valuable compound in photochemical applications .
Comparison with Similar Compounds
- meso-Tetra(4-tert-butylphenyl)Porphine
- meso-Tetra(4-carboxyphenyl)Porphine
- meso-Tetra(N-methyl-4-pyridyl)Porphine
Comparison: meso-Tetra(4-n-butylphenyl)Porphine is unique due to its n-butyl substituents, which provide distinct solubility and reactivity characteristics compared to its tert-butyl and carboxyphenyl counterparts. These differences make it particularly suitable for specific applications in photodynamic therapy and sensor development .
Properties
Molecular Formula |
C60H62N4 |
---|---|
Molecular Weight |
839.2 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(4-butylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C60H62N4/c1-5-9-13-41-17-25-45(26-18-41)57-49-33-35-51(61-49)58(46-27-19-42(20-28-46)14-10-6-2)53-37-39-55(63-53)60(48-31-23-44(24-32-48)16-12-8-4)56-40-38-54(64-56)59(52-36-34-50(57)62-52)47-29-21-43(22-30-47)15-11-7-3/h17-40,61,64H,5-16H2,1-4H3 |
InChI Key |
TXTFZKGQXNTRHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)CCCC)C8=CC=C(C=C8)CCCC)C=C4)C9=CC=C(C=C9)CCCC)N3 |
Origin of Product |
United States |
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